

Disodium Pamoate: A Comprehensive Technical Guide on Chemical Properties and Structure

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Compound of Interest

Compound Name: Disodium pamoate

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core chemical properties and structural characteristics of **disodium pamoate**. The information is presented to support research, development, and quality control activities involving this widely used pharmaceutical excipient.

Chemical and Physical Properties

Disodium pamoate, the disodium salt of pamoic acid, is a pale yellow to yellow crystalline powder.^[1] It is frequently utilized in pharmaceutical formulations as a counterion to form sparingly soluble salts with basic active pharmaceutical ingredients (APIs), thereby enabling sustained-release preparations.^[2] The chemical structure of pamoic acid consists of two naphthalene rings linked by a methylene bridge.^[1]

The physicochemical properties of **disodium pamoate** and its monohydrate form are summarized in the tables below.

Table 1: General Chemical Properties of **Disodium Pamoate**

Property	Value
Chemical Name	disodium;3-carboxy-1-[(3-carboxy-2-oxidonaphthalen-1-yl)methyl]naphthalen-2-olate
Synonyms	Pamoic acid disodium salt, 4,4'-Methylenebis(3-hydroxy-2-naphthoic acid) disodium salt, Disodium 4,4'-methylenebis(3-hydroxy-2-naphthoate)
CAS Number	6640-22-8 (Anhydrous)[1], 71607-30-2 (Monohydrate)
Molecular Formula	C ₂₃ H ₁₄ Na ₂ O ₆ (Anhydrous)[1], C ₂₃ H ₁₆ Na ₂ O ₇ (Monohydrate)
Molecular Weight	432.33 g/mol (Anhydrous)[1], 450.34 g/mol (Monohydrate)
Appearance	Pale yellow to yellow powder[1]

Table 2: Physical Properties of **Disodium Pamoate**

Property	Value
Melting Point	>300 °C (decomposes)[3]
Solubility (Anhydrous)	Water: Soluble[1]
pKa (of Pamoic Acid)	Not available in search results

Chemical Structure

The chemical structure of the pamoate anion is fundamental to its function in forming stable, low-solubility salts with various drug molecules.

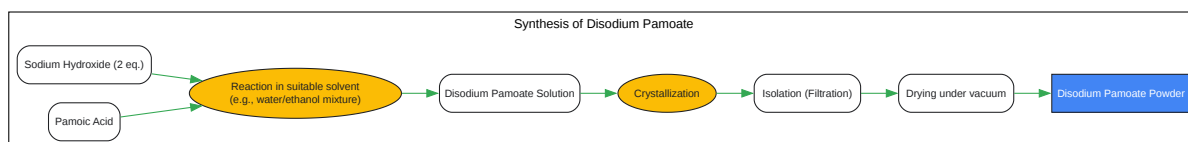
Caption: Chemical structure of the pamoate anion.

Experimental Protocols

Detailed methodologies for the characterization of **disodium pamoate** are crucial for ensuring its quality and performance in pharmaceutical formulations.

Synthesis of Disodium Pamoate

A general protocol for the synthesis of **disodium pamoate** involves the neutralization of pamoic acid with a sodium base.^{[1][4]}



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Caption: General workflow for the synthesis of **disodium pamoate**.

Methodology:

- **Dissolution:** Dissolve pamoic acid in a suitable solvent mixture, such as ethanol and water.
- **Neutralization:** Slowly add a stoichiometric amount (2 equivalents) of sodium hydroxide solution to the pamoic acid solution with constant stirring.
- **Crystallization:** The **disodium pamoate** salt will precipitate out of the solution. The crystallization process can be controlled by adjusting temperature and stirring rate. For the monohydrate form, specific crystallization conditions are required.^[4]
- **Isolation:** The precipitate is collected by filtration.
- **Washing:** The collected solid is washed with a suitable solvent (e.g., ethanol) to remove any unreacted starting materials.
- **Drying:** The final product is dried under vacuum to remove residual solvents.

Characterization Techniques

The melting point of **disodium pamoate** is determined to assess its purity and identity. Due to its high melting point with decomposition, a capillary melting point apparatus is commonly used.
[5][6]

Methodology:

- **Sample Preparation:** A small amount of finely powdered, dry **disodium pamoate** is packed into a capillary tube sealed at one end.
- **Apparatus Setup:** The capillary tube is placed in a melting point apparatus with a calibrated thermometer.
- **Heating:** The sample is heated at a controlled rate. An initial rapid heating can be used to determine the approximate melting range, followed by a slower heating rate (1-2 °C/min) near the expected melting point for an accurate determination.[7]
- **Observation:** The temperatures at which the substance begins to melt and completely melts are recorded as the melting range. For **disodium pamoate**, decomposition is observed at temperatures above 300 °C.[3]

The solubility of **disodium pamoate** in various solvents is a critical parameter for its use in pharmaceutical formulations. The shake-flask method is a standard technique for determining equilibrium solubility.[8]

Methodology:

- **Sample Preparation:** An excess amount of **disodium pamoate** is added to a known volume of the test solvent in a sealed container.
- **Equilibration:** The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- **Sample Separation:** The saturated solution is carefully separated from the undissolved solid by centrifugation and/or filtration.
- **Analysis:** The concentration of **disodium pamoate** in the clear, saturated solution is determined using a suitable analytical method, such as High-Performance Liquid

Chromatography (HPLC) with UV detection.[\[2\]](#)

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the **disodium pamoate** molecule.

Methodology:

- **Sample Preparation:** A small amount of **disodium pamoate** is intimately mixed with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.
- **Data Acquisition:** The FT-IR spectrum is recorded over the mid-infrared range (typically 4000-400 cm^{-1}).
- **Interpretation:** The characteristic absorption bands for the carboxylate (COO^-), hydroxyl ($-\text{OH}$), aromatic C-H, and C=C stretching vibrations are identified.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectroscopy are powerful tools for elucidating the detailed molecular structure of **disodium pamoate**.

Methodology:

- **Sample Preparation:** A sample of **disodium pamoate** is dissolved in a suitable deuterated solvent, such as deuterium oxide (D_2O) or dimethyl sulfoxide- d_6 (DMSO-d_6).
- **Data Acquisition:** ^1H and ^{13}C NMR spectra are acquired on a high-resolution NMR spectrometer.
- **Interpretation:** The chemical shifts, signal multiplicities, and integration values of the peaks are analyzed to confirm the proton and carbon environments within the molecule.

Differential Scanning Calorimetry (DSC)

DSC is used to investigate the thermal transitions of **disodium pamoate**, such as melting and decomposition.[\[3\]](#)[\[9\]](#)

Methodology:

- **Sample Preparation:** A small, accurately weighed sample (2-10 mg) of **disodium pamoate** is sealed in an aluminum pan.[\[9\]](#) An empty sealed pan is used as a reference.
- **Apparatus Setup:** The sample and reference pans are placed in the DSC cell.
- **Heating Program:** The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
- **Data Analysis:** The heat flow as a function of temperature is recorded. Endothermic and exothermic events, such as melting and decomposition, are identified and characterized by their onset temperature and enthalpy change.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information on its thermal stability and the presence of solvates.[\[3\]](#)[\[10\]](#)

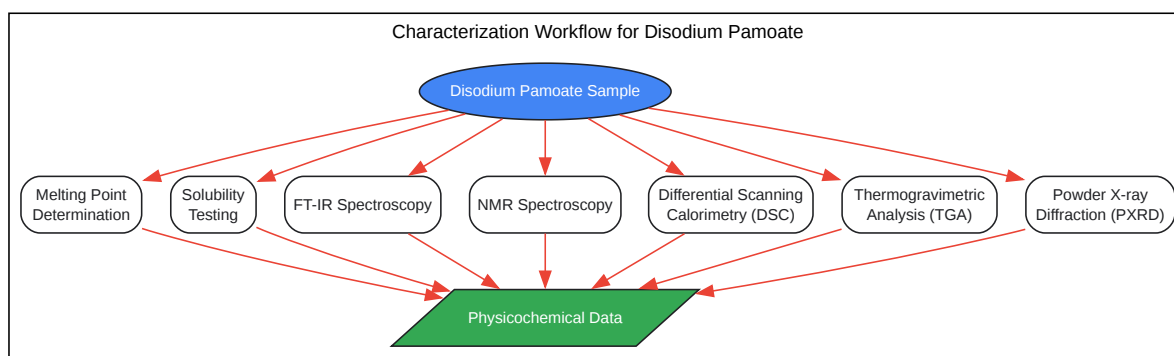
Methodology:

- **Sample Preparation:** An accurately weighed sample of **disodium pamoate** is placed in the TGA sample pan.
- **Heating Program:** The sample is heated at a controlled rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen).
- **Data Analysis:** The weight loss of the sample is recorded as a function of temperature. For the monohydrate form, an initial weight loss corresponding to the loss of one water molecule is expected, followed by decomposition at higher temperatures.[\[3\]](#)

PXRD is a critical technique for characterizing the solid-state nature of **disodium pamoate**, including its crystallinity and polymorphic form.[\[11\]](#)[\[12\]](#)

Methodology:

- **Sample Preparation:** A sufficient amount of finely powdered **disodium pamoate** is placed in a sample holder.
- **Data Acquisition:** The sample is irradiated with monochromatic X-rays, and the diffraction pattern is recorded over a range of 2θ angles.
- **Data Analysis:** The resulting diffractogram, a plot of diffraction intensity versus 2θ , provides a unique fingerprint of the crystalline structure. The peak positions and relative intensities are used to identify the crystalline phase and can be compared to reference patterns.



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Caption: Experimental workflow for the characterization of **disodium pamoate**.

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